Ethyl 2-hydroxy-3-phenylpropanoate is a carboxylic ester characterized by the molecular formula C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol. This compound is formed through the condensation of the carboxy group of 3-hydroxy-3-phenylpropionic acid with ethanol, resulting in the esterification process that yields ethyl 2-hydroxy-3-phenylpropanoate. The structure features a hydroxyl group attached to the second carbon of the propanoate chain, making it a β-hydroxy ester, which is significant in various biochemical applications and synthetic chemistry .
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes .
This compound exhibits notable biological activity, particularly in enzyme interactions. It has been studied for its role in enzymatic hydrolysis, where it acts as a substrate for various lipases. For instance, studies have shown that porcine pancreas lipase effectively catalyzes the hydrolysis of ethyl 2-hydroxy-3-phenylpropanoate, leading to the production of optically pure (S)-isomers. This property makes it valuable in asymmetric synthesis and pharmaceutical applications .
Several methods exist for synthesizing ethyl 2-hydroxy-3-phenylpropanoate:
Ethyl 2-hydroxy-3-phenylpropanoate is utilized in various fields:
Research indicates that ethyl 2-hydroxy-3-phenylpropanoate interacts with various enzymes, affecting their activity and specificity. For example, studies have demonstrated its ability to modulate signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. These interactions are vital for understanding its role in biological systems and potential therapeutic applications .
Ethyl 2-hydroxy-3-phenylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-hydroxy-3-phenylpropanoate | C₁₁H₁₄O₃ | Contains a tertiary alcohol; different stereochemistry |
Ethyl phenyllactate | C₉H₁₀O₃ | Lacks the propanoate chain; simpler structure |
Ethyl 2-(hydroxymethyl)propanoate | C₉H₁₈O₃ | Contains an additional hydroxymethyl group |
Ethyl 4-hydroxybenzoate | C₉H₁₀O₄ | Aromatic compound with different functional groups |
Ethyl 2-hydroxy-3-phenylpropanoate stands out due to its specific β-hydroxy structure, which allows it to participate actively in enzyme-catalyzed reactions while also serving as a chiral building block in synthetic chemistry .